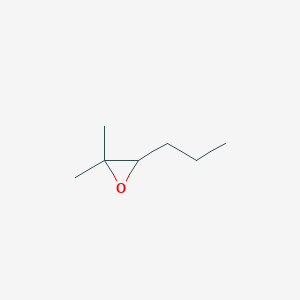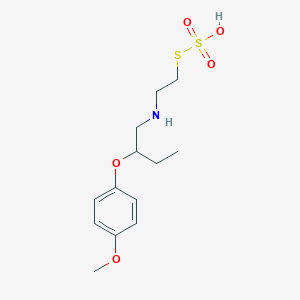
S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound, also known as MMBE, is a thiosulfate derivative that has been synthesized through a complex chemical process. The purpose of
Mecanismo De Acción
The mechanism of action of S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate is not fully understood, but it is believed to act through its thiosulfate group, which has antioxidant properties. Thiosulfate can scavenge free radicals and protect cells from oxidative damage. Additionally, S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Efectos Bioquímicos Y Fisiológicos
S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate has been shown to have a variety of biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory properties, S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate has been shown to increase the activity of certain enzymes involved in detoxification, suggesting that it may have potential as a therapeutic agent for liver diseases. Additionally, S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate has been shown to reduce the levels of certain inflammatory markers in the blood, suggesting that it may have potential as a treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate is that it has been shown to be relatively non-toxic in animal studies, suggesting that it may be safe for use in humans. Additionally, S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate is stable and can be stored for long periods of time without degradation. However, one limitation of S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate is that it is relatively expensive to synthesize, which may make it difficult to use in large-scale experiments.
Direcciones Futuras
There are many potential future directions for research on S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate. One area of research could focus on its potential as a therapeutic agent for liver diseases, given its ability to protect against oxidative stress and increase the activity of detoxification enzymes. Additionally, further research could explore its potential as a treatment for inflammatory diseases, given its anti-inflammatory properties. Finally, future research could focus on developing more efficient and cost-effective methods for synthesizing S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate, which could make it more accessible for use in scientific research.
Métodos De Síntesis
The synthesis of S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate involves a multi-step process that begins with the reaction between p-methoxyphenol and 1,4-dibromobutane to produce 2-(p-methoxyphenyloxy)butane. This intermediate is then reacted with ethylenediamine to produce 2-(p-methoxyphenyloxy)butylamine. Finally, the thiosulfate group is introduced through a reaction with sodium thiosulfate to produce S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate.
Aplicaciones Científicas De Investigación
S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research has focused on its ability to protect against oxidative stress. In one study, S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate was shown to reduce oxidative stress in rat liver cells, suggesting that it may have potential as a therapeutic agent for liver diseases. Additionally, S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate has been shown to have anti-inflammatory properties, which may make it a promising candidate for the treatment of inflammatory diseases.
Propiedades
Número CAS |
19143-04-5 |
|---|---|
Nombre del producto |
S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate |
Fórmula molecular |
C13H21NO5S2 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
1-methoxy-4-[1-(2-sulfosulfanylethylamino)butan-2-yloxy]benzene |
InChI |
InChI=1S/C13H21NO5S2/c1-3-11(10-14-8-9-20-21(15,16)17)19-13-6-4-12(18-2)5-7-13/h4-7,11,14H,3,8-10H2,1-2H3,(H,15,16,17) |
Clave InChI |
VAWKCKSEPXDHCO-UHFFFAOYSA-N |
SMILES |
CCC(CNCCSS(=O)(=O)O)OC1=CC=C(C=C1)OC |
SMILES canónico |
CCC(CNCCSS(=O)(=O)O)OC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



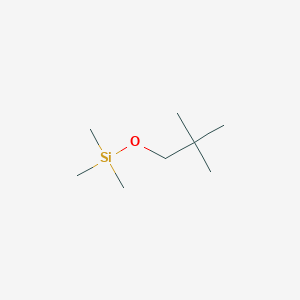
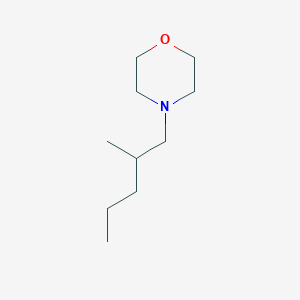
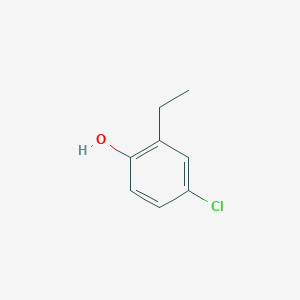
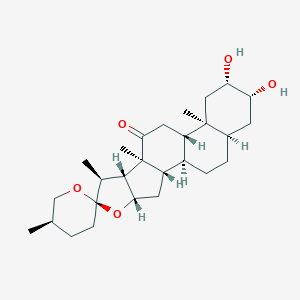
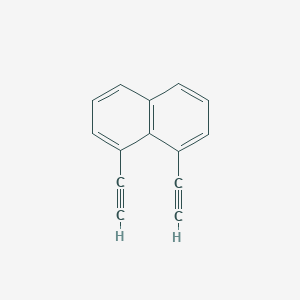
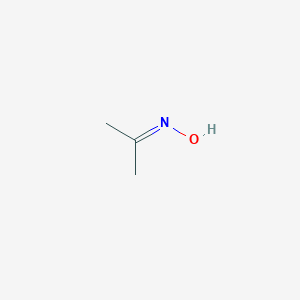
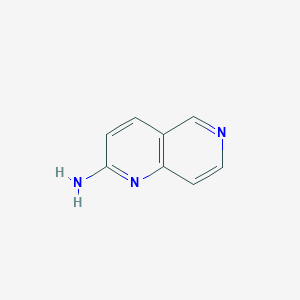
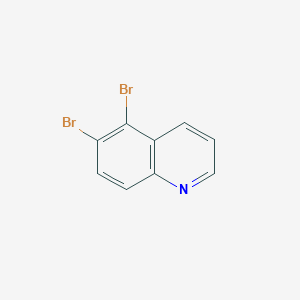
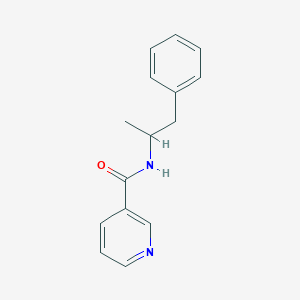
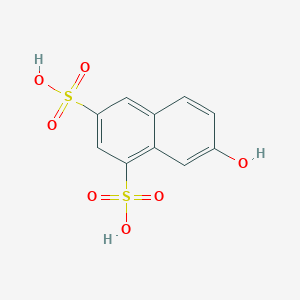
![Silane, trimethyl[2-(phenylthio)ethoxy]-](/img/structure/B91817.png)
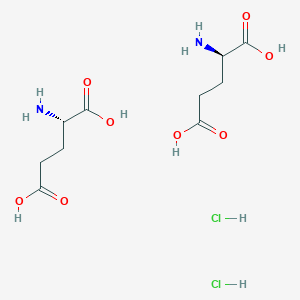
![[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91824.png)
